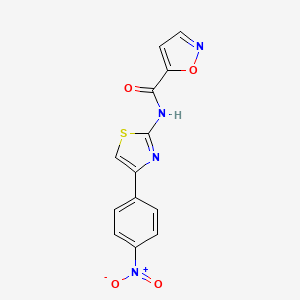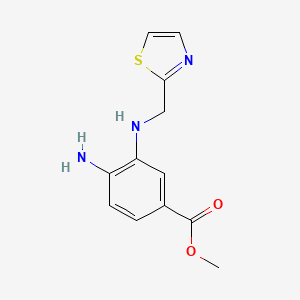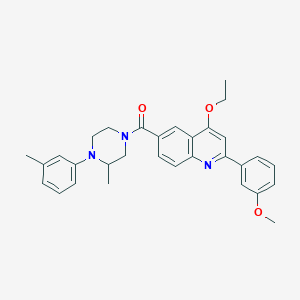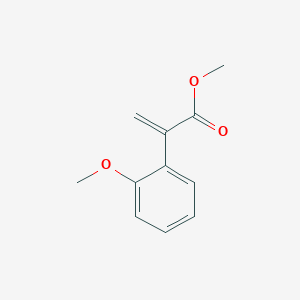
N-(4-(4-nitrophenyl)thiazol-2-yl)isoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(4-nitrophenyl)thiazol-2-yl)isoxazole-5-carboxamide” is a compound that belongs to the class of thiazoles . Thiazoles are heterocyclic compounds that have been studied for their diverse biological activities, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
Synthesis Analysis
The synthesis of similar thiazole-based compounds has been achieved by novel green strategies . These strategies involve the interaction of aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates .Molecular Structure Analysis
Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving thiazole-based compounds are diverse and depend on the specific structure of the compound. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
The metabolism and pharmacokinetics of related compounds have been extensively studied. For instance, the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist with a complex structure including a thiazole group, were determined in humans. This study provides insights into how such compounds are metabolized and excreted, highlighting the importance of understanding these processes for therapeutic applications (Renzulli et al., 2011).
Clinical Studies and Treatments
Clinical studies have evaluated the efficacy of compounds in treating various conditions. Although specific data on N-(4-(4-nitrophenyl)thiazol-2-yl)isoxazole-5-carboxamide was not found, studies on similar compounds provide a foundation for understanding potential applications. For example, a Phase II study evaluated the combination chemotherapy for supratentorial malignant astrocytomas, showcasing the application of complex chemical compounds in oncology (Ikeda et al., 1996).
Pharmacokinetic Applications
Development of analytical methods for quantification of metabolites in human plasma, such as tizoxanide, highlights the significance of chemical compounds in pharmacokinetic studies. These studies are crucial for drug development and therapeutic monitoring (Marcelín-Jiménez et al., 2012).
Mechanisms of Action
Understanding the mechanisms of action of chemical compounds, including their interactions with biological molecules and pathways, is fundamental to their application in scientific research. Studies on compounds like tiazofurin, which inhibits a specific enzyme in nucleotide metabolism, provide insights into how small molecules can be used to modulate biological processes (Melink et al., 1985).
Mécanisme D'action
The mechanism of action of thiazole-based compounds can vary based on their specific structure and target. Some thiazole derivatives have shown promising antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . In addition, some compounds have shown potential as inhibitors of human monoamine oxidase (hMAO) A and B isoforms .
Propriétés
IUPAC Name |
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O4S/c18-12(11-5-6-14-21-11)16-13-15-10(7-22-13)8-1-3-9(4-2-8)17(19)20/h1-7H,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSQOHVXXBHQTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=NO3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]prop-2-enamide](/img/structure/B2879431.png)
![2-[[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2879433.png)


![ethyl 2-(2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2879438.png)
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2879439.png)


![N-[1-(pyrimidin-2-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2879444.png)

![4-fluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2879449.png)
